N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
N1-Benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound featuring a fused pyrroloquinoline core substituted with an oxalamide linkage. The benzyl group at the N1 position and the 2-oxo-tetrahydroquinoline moiety at N2 contribute to its structural uniqueness. Cyclization strategies, as noted in , are critical in optimizing such compounds' pharmaceutical properties, likely enhancing metabolic stability or target binding.
Properties
IUPAC Name |
N-benzyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-17-11-15-10-16(9-14-7-4-8-23(17)18(14)15)22-20(26)19(25)21-12-13-5-2-1-3-6-13/h1-3,5-6,9-10H,4,7-8,11-12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKPQIOJPMGTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves multiple steps, starting with the formation of the pyrroloquinoline core. This can be achieved through a series of reactions including cyclization, oxidation, and amide formation. The specific conditions, such as temperature, solvent, and catalysts, vary depending on the chosen synthetic route.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures, making it valuable in organic synthesis.
Biology: In biological research, N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of novel pharmaceuticals.
Industry: In the materials industry, this compound can be used in the synthesis of advanced materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-Substituents
N2-Substituents
- Target Compound: 2-Oxo-2,4,5,6-tetrahydroquinoline.
- 1-Methyl-2-Oxo Analog (): Methylation at the 1-position of the pyrroloquinoline core could sterically hinder interactions or alter ring conformation, impacting activity .
- Hydroxy-Phenyl-Methyl Derivatives (): Substitution with hydroxy-phenyl groups (e.g., compound 14a) introduces polar functional groups, possibly enhancing hydrogen-bonding interactions with biological targets .
Amide Linkage Modifications
- Oxalamide vs. Butyramide (): Replacement of the oxalamide (-NHC(O)C(O)NH-) with a butyramide (-NHC(O)CH2CH2CH3) reduces rigidity and hydrogen-bonding capacity, likely diminishing target affinity but improving lipophilicity .
Comparative Data Table
*Estimated based on analogous structures.
Biological Activity
N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure
The compound features a unique molecular structure characterized by a pyrroloquinoline core. Its IUPAC name is N-benzyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide, with the following chemical formula: .
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of the pyrroloquinoline core through cyclization and oxidation.
- Amide formation to yield the final product.
- Optimization of reaction conditions for high yield and purity is crucial for industrial applications .
This compound interacts with specific molecular targets in biological systems. Its activity may involve:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways.
- Receptor Binding : It shows potential in modulating receptor activities which can lead to therapeutic effects .
Research Findings
Recent studies have demonstrated various biological activities:
Antimicrobial Activity
In one study, derivatives of similar compounds showed significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were recorded at 0.88 μg mm, indicating strong efficacy compared to reference antibiotics .
Anticancer Activity
Another notable finding is the compound's potential anticancer effects. In vivo studies indicated that related compounds suppressed tumor growth in ovarian cancer xenografts by 100% in nude mice models . This suggests that this compound could be a candidate for further anticancer drug development.
Comparative Analysis
A comparative analysis with similar compounds reveals that this specific oxalamide exhibits unique structural features that enhance its reactivity and biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-benzyl-N2-(2-methoxybenzyl)-oxalamide | Methoxy group enhances solubility | Moderate antimicrobial activity |
| N1-benzyl-N2-(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide | Biphenyl group increases lipophilicity | High anticancer efficacy |
| N1-benzyl-N2-(2-oxo...)oxalamide | Pyrroloquinoline core | Strong enzyme inhibition and anticancer effects |
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of histone deacetylases (HDACs), where derivatives of N-benzyl oxalamides demonstrated significant inhibition rates. The results suggest that modifications to the benzyl group can enhance inhibitory potency against HDACs .
Case Study 2: Anticancer Efficacy
In a preclinical trial evaluating the effects of related compounds on cancer cell lines, it was found that the oxalamide derivative induced apoptosis in cancer cells through the activation of caspase pathways. This pathway is crucial for programmed cell death and indicates potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
